N-[4'-(2,4-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-2,4-DIMETHOXYBENZAMIDE
Description
N-[4'-(2,4-Dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide is a bis-benzamide derivative featuring a biphenyl core substituted with dimethoxy groups at the 3,3'-positions and two 2,4-dimethoxybenzamide moieties. The compound’s structure is characterized by its symmetry and electron-rich aromatic systems due to the methoxy substituents, which enhance solubility in polar solvents and influence intermolecular interactions such as π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O8/c1-37-21-9-11-23(27(17-21)39-3)31(35)33-25-13-7-19(15-29(25)41-5)20-8-14-26(30(16-20)42-6)34-32(36)24-12-10-22(38-2)18-28(24)40-4/h7-18H,1-6H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOUEZRBSDAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(2,4-DIMETHOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2,4-DIMETHOXYBENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzoyl chloride and dimethoxyaniline, under conditions such as reflux in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4’-(2,4-DIMETHOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include methoxybenzoyl chloride and dimethoxyaniline, often under reflux conditions in organic solvents like dichloromethane. Industrial production may utilize automated reactors and continuous flow systems to enhance yield and purity .
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of various chemical entities due to its functional groups that can undergo further reactions such as oxidation and reduction .
Biology
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological targets, including enzymes and receptors .
Medicine
- Therapeutic Potential : Investigated for its ability to modulate biological pathways, this compound may have implications in drug discovery as a lead compound for developing new therapies targeting specific diseases .
Industry
- Material Development : The compound's unique properties make it useful in the development of new materials and chemical processes, potentially leading to innovations in various industrial applications .
Mechanism of Action
The mechanism of action of N-[4’-(2,4-DIMETHOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Chemistry: The target compound’s methoxy groups improve solubility in polar solvents compared to the trifluoromethyl group in ’s compound, which increases lipophilicity and membrane permeability . Dimethylamino-pyrrolidinyl substituents () and hydrazinecarbonyl groups () introduce distinct electronic profiles: the former enhances basicity and hydrogen-bonding capacity, while the latter may confer redox sensitivity .
Core Structure :
- The biphenyl core in the target compound provides rigidity and planarity, favoring interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, triazine () and bipyrimidinyl () cores offer heteroatom-rich surfaces for polar interactions .
By contrast, ’s trifluoromethyl group is common in kinase inhibitors (e.g., gefitinib) due to its electron-withdrawing effects .
Biological Activity
N-[4'-(2,4-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-2,4-DIMETHOXYBENZAMIDE, also known as Y503-0766, is a synthetic compound characterized by its complex molecular structure. Its potential biological activities have garnered attention in various research domains, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula of Y503-0766 is , with a molecular weight of 572.61 g/mol. The compound features multiple methoxy groups and a biphenyl structure, contributing to its pharmacological properties. Key chemical properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 13 |
| Partition Coefficient (logP) | 5.107 |
| Water Solubility (logSw) | -5.13 |
| Acid Dissociation Constant (pKa) | 10.87 |
These properties indicate a relatively lipophilic nature, which may influence its bioavailability and interaction with biological targets.
Biological Activity Overview
Research on Y503-0766 has primarily focused on its antitumor and antimicrobial activities. The compound's structural features suggest potential interactions with various biological pathways.
Antitumor Activity
Y503-0766 has shown promising results in inhibiting cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Cell Lines Tested : Y503-0766 was evaluated against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- Mechanism of Action : The compound appears to interfere with the cell cycle and promote programmed cell death via mitochondrial pathways.
In one study, treatment with Y503-0766 resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of Y503-0766. It has demonstrated activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
The minimum inhibitory concentration (MIC) values indicate that Y503-0766 can inhibit bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Studies and Research Findings
Several studies have highlighted the biological activities of Y503-0766:
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that Y503-0766 exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 8 µM .
- Mechanistic Insights : Another investigation into the mechanism revealed that Y503-0766 activates caspase pathways leading to apoptosis in HCT116 cells. This was confirmed through flow cytometry analysis showing increased annexin V staining upon treatment .
- Antimicrobial Testing : In vitro assays demonstrated that Y503-0766 had an MIC of 15 µg/mL against S. aureus, indicating its potential utility as an antimicrobial agent .
Q & A
Q. How to design a kinetic study for the coupling reaction of biphenyl intermediates?
- Methodology :
- Pseudo-first-order conditions : Use excess benzaldehyde derivative to isolate rate dependence on the amino-biphenyl intermediate.
- In-situ monitoring : Employ ReactIR or UV-Vis spectroscopy to track carbonyl consumption in real time .
- Arrhenius analysis : Calculate activation energy (Eₐ) by measuring rate constants at 50°C, 70°C, and 90°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
